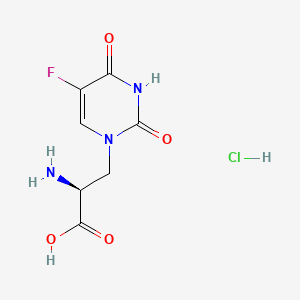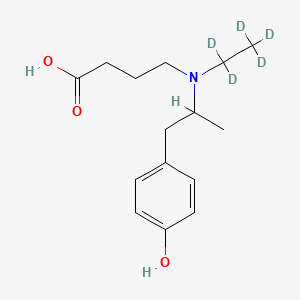
Sodium 4-pentynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 4-pentynoate is a compound with the molecular formula C5H5NaO2 . It is an alkynylacetate analogue that can be metabolically incorporated onto cellular proteins through biosynthetic mechanisms .
Synthesis Analysis
Sodium 4-pentynoate allows metabolic labeling of acetylated proteins . It is used for in vitro analysis of acetyltransferase substrates .Molecular Structure Analysis
The molecular structure of Sodium 4-pentynoate is characterized by an Alkyne group . The molecular formula is C5H5NaO2 , and it has a molecular weight of 120.08 g/mol .Chemical Reactions Analysis
Sodium 4-pentynoate is a click chemistry reagent. It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Physical And Chemical Properties Analysis
Sodium 4-pentynoate is a solid compound with a white to light yellow color . It is soluble in water and DMSO .Applications De Recherche Scientifique
Alkynylating Agent for Cell Surface Proteins
Sodium 4-pentynoate is used as a new water-soluble alkynylating agent for cell surface proteins . It’s used in the study of proteins embedded in membranes which are critical for cell-cell communication, binding chemical messengers, and responding to environmental perturbation .
Drug Design
Due to the specific cellular functions conferred by cell surface proteins and their easy accessibility, Sodium 4-pentynoate has been extensively targeted for drug design . In fact, plasma membrane proteins account for 70% of all known drug targets .
Profiling Cell Surface Protein Expression
Sodium 4-pentynoate is used in profiling the cell surface protein expression of disease cells, providing protein targets for the design of therapeutic monoclonal antibodies or small-molecule drugs .
Click Bioconjugation
Sodium 4-pentynoate is used in click bioconjugation, a process based on the orthogonality and efficiency of 1,2,3-triazole formation between azides and terminal alkynes in aqueous media .
Metabolic Labeling
Sodium 4-pentynoate is used in metabolic labeling of glycans, lipids, proteins, and nucleic acids . This process chemically transforms reactive amino acid residues on proteins into azides or terminal alkynes, causing amide modifications of lysine amine groups or disulfide modifications of cysteine thiol groups .
Profiling of Acetylated Proteins
Sodium 4-pentynoate is an alkynylacetate analogue, which could be incorporated with cellular proteins and utilized as a chemical reporter for the profiling of acetylated proteins . This process is generally regulated by lysine acetyltransferases (KATs) and lysine deacetylases (KDACs), which play important roles in regulating gene expression and occurrence of disease .
Orientations Futures
Mécanisme D'action
Target of Action
Sodium 4-pentynoate is an alkynylacetate analogue . Its primary targets are cellular proteins, specifically those that undergo acetylation . Acetylation is a common post-translational modification of proteins, regulated by lysine acetyltransferases (KATs) and lysine deacetylases (KDACs), which play crucial roles in gene expression and disease development .
Mode of Action
Sodium 4-pentynoate can be metabolically incorporated onto cellular proteins through biosynthetic mechanisms . This allows for the profiling of acetylated proteins in diverse cell types . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
Biochemical Pathways
The biochemical pathways affected by Sodium 4-pentynoate are those involved in protein acetylation . The compound’s alkynylacetate structure allows it to be incorporated into proteins, enabling the analysis of acetylated proteins in various cell types .
Pharmacokinetics
It is known that the compound can be metabolically incorporated into cellular proteins .
Result of Action
The result of Sodium 4-pentynoate’s action is the ability to profile acetylated proteins in diverse cell types . This can provide valuable insights into protein function and regulation, as well as the roles of protein acetylation in various biological processes and diseases .
Propriétés
IUPAC Name |
sodium;pent-4-ynoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2.Na/c1-2-3-4-5(6)7;/h1H,3-4H2,(H,6,7);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIICCMJXWKGSG-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735352 |
Source


|
| Record name | Sodium pent-4-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 4-pentynoate | |
CAS RN |
101917-30-0 |
Source


|
| Record name | Sodium pent-4-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does Sodium 4-pentynoate enable the study of protein acetylation?
A1: Unlike naturally occurring acetyl groups, Sodium 4-pentynoate carries a terminal alkyne group. This unique feature allows researchers to exploit the power of "click chemistry". [] After Sodium 4-pentynoate is incorporated into proteins, the alkyne group can be reacted with azide-containing probes using Copper(I)-catalyzed azide-alkyne cycloaddition. This reaction is highly specific and efficient, allowing for the direct visualization and isolation of proteins labeled with Sodium 4-pentynoate. Essentially, it acts as a "flag" to pinpoint acetylated proteins within complex biological samples. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



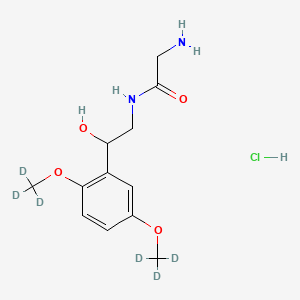

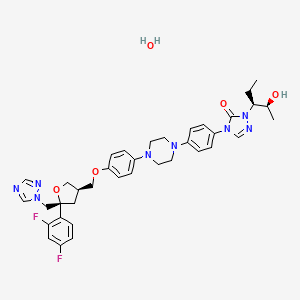

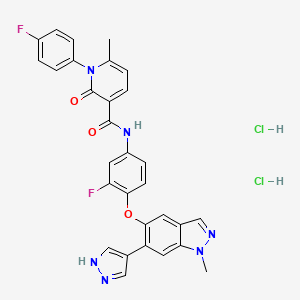
![(3S)-N-cyclopropyl-3-[[(2R)-3-(cyclopropylmethylsulfonyl)-2-[[(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]amino]propanoyl]amino]-2-oxopentanamide](/img/structure/B1139138.png)


